molecular formula C15H16N2O2S2 B2764343 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE CAS No. 830340-02-8

4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2764343
CAS No.: 830340-02-8
M. Wt: 320.43
InChI Key: NJUKGXRENOLSQA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxamide (CAS 830340-02-8) is a high-purity, specialized thiophene derivative designed for advanced research and development applications. With the molecular formula C 15 H 16 N 2 O 2 S 2 and a molecular weight of 320.43 g/mol, this compound features a dimethyl-substituted thiophene core integrated with a phenylsulfanylacetamide moiety . This specific structure is engineered to provide enhanced steric and electronic modulation, which contributes to the compound's stability and potential selectivity in biological systems . The incorporated carboxamide group further adds significant hydrogen-bonding capacity, making this molecule a versatile building block for targeted molecular interactions in drug discovery and material science . This compound is of significant interest in pharmaceutical research, particularly in the investigation of novel anti-inflammatory agents. Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry and are known to exhibit potential for inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The structural features of this compound, including the methyl groups and the acetamido linkage, are frequently associated with these valuable biological activities . Beyond inflammation, thiophene derivatives are broadly explored for their antimicrobial, antifungal, and anticancer properties, highlighting the wide utility of this chemical class in developing new therapeutic strategies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUKGXRENOLSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiophene Core

The 4,5-dimethylthiophene-3-carboxamide backbone is synthesized via cyclization of pre-functionalized precursors. A validated method involves the condensation of dimethylmaleic anhydride with thiourea derivatives under acidic conditions, yielding 4,5-dimethylthiophene-3-carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester intermediate, which is then converted to the carboxamide via ammonolysis.

Key Reaction Conditions

  • Cyclization : Thiourea (1.2 equiv), dimethylmaleic anhydride (1 equiv), HCl (cat.), reflux in toluene (6 h).
  • Ammonolysis : Ethyl 4,5-dimethylthiophene-3-carboxylate (1 equiv), NH₃ (gas), ethanol, 60°C (12 h).

Introduction of the Acetamido Group

The 2-amino substituent on the thiophene ring is acylated using 2-chloroacetyl chloride. This step is optimized under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. The resulting 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxamide serves as the precursor for sulfanyl group incorporation.

Optimization Insights

  • Solvent : Dichloromethane enhances acylation efficiency compared to THF or DMF.
  • Base : NaHCO₃ (2 equiv) achieves 92% yield, surpassing NaOH or K₂CO₃ due to milder pH control.

Incorporation of the Phenylsulfanyl Moiety

The chloro substituent in 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxamide undergoes nucleophilic displacement with sodium phenylthiolate (NaSPh). This reaction proceeds via an SN2 mechanism in dimethylformamide (DMF) at 80°C, yielding the target phenylsulfanyl derivative.

Critical Parameters

  • Nucleophile : NaSPh (1.5 equiv) ensures complete substitution without overalkylation.
  • Temperature : 80°C balances reaction rate and side-product formation.

Final Carboxamide Formation

The carboxamide group at the 3-position is introduced early in the synthesis via ammonolysis of the ethyl ester intermediate. This approach avoids side reactions during subsequent acylation and sulfanyl incorporation steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The acylation and sulfanyl substitution steps are highly solvent-dependent. Polar aprotic solvents like DMF facilitate nucleophilic displacement, while dichloromethane optimizes acylation yields (Table 1).

Table 1: Solvent Optimization for Key Steps

Step Solvent Temp (°C) Yield (%)
Acylation Dichloromethane 25 92
Sulfanyl Substitution DMF 80 88
Cyclization Toluene 110 85

Catalytic Additives

The use of triethylamine (TEA) during sulfanyl substitution accelerates the reaction by scavenging HCl, improving yields from 75% to 88%. Conversely, Lewis acids like CAN showed minimal impact, aligning with observations in imidazolidinone syntheses.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : The phenylsulfanyl group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm, while the thiophene methyl groups resonate at δ 2.1 ppm (singlet).
  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 690 cm⁻¹ (C-S) confirm functional group incorporation.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) reveals ≥98% purity, critical for pharmacological applications.

Chemical Reactions Analysis

4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

Key Differences :

Feature Target Compound Compounds
Position 2 Substituent 2-(Phenylsulfanyl)acetamido 2-Cyano-3-(substituted phenyl)acrylamido
Position 3 Group Carboxamide Ethyl carboxylate
Key Functional Groups Phenylsulfanyl, carboxamide Cyano, acrylamido, substituted phenyl

Implications :

  • Lipophilicity: The phenylsulfanyl group in the target compound may enhance membrane permeability compared to the cyano-acrylamido group in compounds.
  • Bioactivity : Ethyl carboxylate derivatives in demonstrated in vitro antioxidant activity (IC~50~ values: 12–18 µM in DPPH assays) and in vivo anti-inflammatory effects (35–48% edema inhibition in carrageenan-induced rat paw edema models). The target compound’s carboxamide group might improve receptor binding via hydrogen bonding, though experimental validation is required.

Broader Context: Thiazole Derivatives ()

Compounds in , such as thiazol-5-ylmethyl derivatives with hydroxy and ureido groups, are structurally distinct due to:

  • Core heterocycle : Thiazole vs. thiophene.
  • Substituents : Complex ureido and hydroxy groups vs. acetamido/carboxamide.
    These differences suggest divergent pharmacological targets (e.g., protease inhibition or enzyme modulation) compared to the thiophene-based target compound .

Hypothesized Structure-Activity Relationships (SAR)

  • Phenylsulfanyl vs.
  • Carboxamide vs. Ester : Carboxamide’s hydrogen-bonding capacity could enhance target selectivity or solubility, whereas ethyl esters in may prioritize metabolic stability.

Q & A

Basic Question: What are the common synthetic methodologies for preparing 4,5-dimethylthiophene derivatives with acetamido and carboxamide functionalities?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, forming acrylamido derivatives. Reaction completion is monitored via thin-layer chromatography (TLC), with yields ranging from 72% to 94% .

Purification : Recrystallization using alcohols (e.g., ethanol) ensures purity .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of substituted 4,5-dimethylthiophene carboxamides?

Methodological Answer:
Key variables for optimization include:

  • Solvent Selection : Toluene is preferred for its ability to stabilize intermediates during condensation .
  • Catalyst Ratio : A 1:3.7 molar ratio of piperidine to acetic acid enhances reaction rates while minimizing side products .
  • Substituent Effects : Electron-withdrawing groups on benzaldehydes (e.g., nitro or chloro) increase electrophilicity, accelerating condensation but may reduce solubility, necessitating solvent adjustments .
  • Temperature Control : Reflux conditions (110–120°C) balance reaction speed and thermal decomposition risks .

Basic Question: What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms the presence of amide (N–H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenylsulfanyl), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 10.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm substituent positions .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines precise bond angles, torsion angles, and packing arrangements. Software like ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Comparative Analysis : Overlay experimental data with computational models (e.g., DFT-optimized structures) to identify deviations caused by crystal packing forces .

Basic Question: What in vitro assays are used to evaluate antioxidant and anti-inflammatory activities of this compound?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measures hydrogen-donating ability at 517 nm, with IC₅₀ values compared to ascorbic acid .
    • Superoxide Dismutase (SOD) Mimicry : Quantifies inhibition of pyrogallol autoxidation .
  • Anti-inflammatory Assays :
    • Carrageenan-Induced Paw Edema (in vivo) : Evaluates dose-dependent inhibition of inflammation over 4–6 hours .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Methodological Answer:

Substituent Effect on Activity Mechanistic Insight
Nitro (-NO₂) Enhances antioxidant activityIncreases electrophilicity, improving radical scavenging .
Methoxy (-OCH₃) Reduces anti-inflammatory potencySteric hindrance limits receptor binding .
Chloro (-Cl) Balances solubility and activityModerates lipophilicity for membrane permeability .

Basic Question: What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

  • HPLC-PDA : Monitors degradation products using a C18 column and gradient elution (acetonitrile/water) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via TLC and NMR for decomposition .

Advanced Question: How can computational modeling predict interactions with biological targets (e.g., kinases or inflammatory mediators)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or NF-κB. Key interactions include hydrogen bonds with the carboxamide group and hydrophobic contacts with the thiophene ring .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Basic Question: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Dissipation : Larger batches risk exothermic runaway during condensation; jacketed reactors with controlled cooling mitigate this .
  • Solvent Recovery : Toluene is recycled via fractional distillation to reduce costs and environmental impact .

Advanced Question: How can mechanistic studies (e.g., apoptosis assays) elucidate the compound’s cytotoxic potential?

Methodological Answer:

  • Western Blotting : Quantify BAX/Bcl-2 ratios in treated HepG2 cells; a ratio > 1 indicates pro-apoptotic activity .
  • Caspase-3 Activation : Fluorometric assays using Ac-DEVD-AMC substrate show caspase-3 cleavage, confirming apoptosis induction .

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